![molecular formula C13H12FN3O2 B2398705 6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide CAS No. 2034362-86-0](/img/structure/B2398705.png)
6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
“6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide” is an organic compound that is available for scientific research needs . It is known by the registry number ZINC000253398412 .
Synthesis Analysis
The synthesis of pyrimidines, the class of compounds to which “6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide” belongs, has been extensively studied . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described in the literature .Molecular Structure Analysis
The molecular structure of “6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide” can be analyzed using spectroscopy techniques such as ESI-MS, FTIR, and NMR . Additionally, low-temperature single-crystal X-ray analyses can be carried out to further understand the features of the compound .Chemical Reactions Analysis
Pyrimidines, including “6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide”, have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide” can be analyzed using various techniques such as ESI-MS, FTIR, and NMR . These techniques can provide information about the compound’s mass, functional groups, and chemical shifts, respectively .Scientific Research Applications
Synthesis and Biological Activity
6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide is part of a broader class of compounds explored for their potential in various scientific applications, including the synthesis of novel compounds with biological activities. Although direct studies on this specific compound are scarce, research on related pyrimidine derivatives provides insight into the potential scientific applications and methodologies for related compounds.
For instance, pyrazolo[1,5-a]pyrimidines have been synthesized and investigated for their cytotoxicity against human cancer cell lines, suggesting the potential of pyrimidine derivatives in cancer research. These compounds were characterized by analytical and spectroscopic methods and showed varying degrees of activity, highlighting the importance of structural variation in biological activities (Hassan et al., 2015).
Antimicrobial and Antiviral Activity
The exploration of pyrimidine derivatives also extends to antimicrobial and antiviral applications. Novel benzodifuranyl derivatives, including pyrimidine compounds, have been synthesized and shown to have anti-inflammatory and analgesic agents, indicating the versatility of pyrimidine frameworks in drug development (Abu‐Hashem et al., 2020).
Synthesis Techniques and Chemical Properties
Research on synthesis techniques and the chemical properties of pyrimidine derivatives is crucial for the development of new compounds with potential scientific applications. For example, the microwave-mediated synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions represents an advancement in the synthesis methodologies of pyrimidine derivatives, offering a more efficient and environmentally friendly approach (Eynde et al., 2001).
Fluorescent Probes and Photophysical Properties
Pyrazolo[1,5-a]pyrimidines have been utilized as key intermediates for the preparation of functional fluorophores, showcasing the role of pyrimidine derivatives in the development of novel fluorescent probes for biological and environmental applications. These compounds exhibit significant fluorescence intensity and quantum yields, demonstrating their utility in photophysical studies (Castillo et al., 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a broad range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidine derivatives have been known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Pyrimidine derivatives have been known to exhibit a broad range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-2-19-12-7-11(15-8-16-12)13(18)17-10-6-4-3-5-9(10)14/h3-8H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEACCAYFIMQJDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
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